molecular formula C17H28N2O2 B5419391 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea

1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea

Cat. No.: B5419391
M. Wt: 292.4 g/mol
InChI Key: DAWPNSXFYHEEJY-UHFFFAOYSA-N
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Description

1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea is a specialty urea derivative offered for early-stage research and screening. Urea-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets . Although specific biological data for this compound is not available, structurally similar molecules have demonstrated considerable potential in scientific research. For instance, various urea derivatives have been investigated for their antimicrobial properties, showing promising growth inhibition against strains like Acinetobacter baumannii . Other urea-based compounds have been synthesized and identified as potent inhibitors of the α-glucosidase enzyme, indicating their relevance in anti-diabetic research . Furthermore, urea cores are present in several FDA-approved drugs and are frequently explored in anticancer research, with some analogs acting through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) . Researchers value these compounds for their synthetic versatility, making them valuable building blocks in drug discovery. This product is provided as-is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-6-13(4)19(14(5)7-2)17(20)18-15-11-9-10-12-16(15)21-8-3/h9-14H,6-8H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWPNSXFYHEEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea typically involves the reaction of butan-2-amine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

Butan-2-amine+2-ethoxyphenyl isocyanateThis compound\text{Butan-2-amine} + \text{2-ethoxyphenyl isocyanate} \rightarrow \text{this compound} Butan-2-amine+2-ethoxyphenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares key structural features and molecular properties of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea with five related compounds from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Potential Implications
This compound Not provided Not provided Two butan-2-yl, 2-ethoxyphenyl High lipophilicity; moderate H-bonding capacity
1-butan-2-yl-3-(2,5-dichlorophenyl)urea (900080-76-4) C₁₁H₁₄Cl₂N₂O 261.15 Single butan-2-yl, 2,5-dichlorophenyl Increased electrophilicity due to Cl substituents
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea (1203198-76-8) C₁₈H₂₁N₃O₄S 375.4 2-ethoxyphenyl, isothiazolidin-1,1-dioxide Enhanced solubility (sulfone group)
1-(2-Ethoxyphenyl)-3-(dibenzo[b,f][1,4]oxazepin-2-yl)urea (1203352-49-1) C₂₂H₁₉N₃O₄ 389.4 2-ethoxyphenyl, dibenzooxazepin Increased aromaticity; possible π-π interactions
1-(2-(Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea (1421465-98-6) C₁₈H₁₇F₃N₂O₃ 366.3 2-(trifluoromethyl)phenyl, dihydrobenzofuran, hydroxyl Electron-withdrawing CF₃; polar hydroxy group
1-(2,4-dimethoxyphenyl)-3-(2-((2-methylindol-3-yl)sulfonyl)ethyl)urea (946219-10-9) C₂₀H₂₃N₃O₅S 417.5 2,4-dimethoxyphenyl, sulfonylethyl-indole Strong H-bonding via sulfonyl group

Electronic and Steric Effects

  • The two butan-2-yl groups introduce steric bulk, which may reduce metabolic degradation but limit solubility .
  • Chlorinated Analogs : The dichlorophenyl group in increases electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. However, chlorine atoms may also elevate toxicity risks .
  • Sulfur-Containing Derivatives : Compounds with sulfonyl () or sulfone () groups exhibit higher polarity, improving aqueous solubility and binding to polar active sites .

Pharmacokinetic and Bioactivity Considerations

  • Lipophilicity : The branched butan-2-yl groups in the target compound likely enhance membrane permeability compared to analogs with smaller alkyl chains (e.g., ) or polar substituents (e.g., –9).
  • Electron-Withdrawing Groups : The trifluoromethyl group in may increase metabolic stability but reduce bioavailability due to heightened hydrophobicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea?

Methodological Answer: Synthesis typically involves coupling substituted anilines with isocyanates under controlled conditions. Key steps include:

  • Substrate Preparation : React 2-ethoxyaniline with butan-2-yl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Catalysis : Use triethylamine (1.2 equiv) to deprotonate intermediates and enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction yields vary between 60–75% depending on solvent polarity and temperature control .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., density functional theory) to validate substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 307.2) confirms molecular weight.
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and torsional strain in the urea moiety .

Q. What solvent systems are compatible with this compound for bioactivity assays?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. For in vitro studies:

  • Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (≤1% DMSO final concentration).
  • Avoid alcohols (e.g., methanol) due to risk of transesterification at the ethoxy group .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be resolved?

Methodological Answer: Contradictions often arise from differences in metabolic stability or off-target effects. Strategies include:

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cleavage of the urea bond in hepatic microsomes).
  • Target Engagement Assays : Employ thermal shift assays (TSA) to quantify binding affinity to proposed targets (e.g., kinase enzymes).
  • Structural Analogs : Compare activity of derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .

Q. What computational models predict the compound’s pharmacokinetic properties?

Methodological Answer: Leverage in silico tools for ADME prediction:

  • LogP Calculation : Use Molinspiration or SwissADME (predicted LogP ≈ 3.2) to assess lipophilicity.
  • CYP450 Inhibition : Apply Schrödinger’s QikProp to evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4).
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>85% anticipated) .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

  • Acidic Conditions (pH 1.2) : Rapid hydrolysis of the urea bond observed within 24 hours.
  • Neutral/Basic Conditions (pH 7.4–9.0) : Stable for >72 hours. Use HPLC-UV (λ = 254 nm) to monitor degradation kinetics. Buffers with Tris-HCl (pH 7.4) are recommended for long-term storage .

Q. What experimental designs are optimal for assessing enzyme inhibition kinetics?

Methodological Answer: For reversible inhibition studies:

  • Michaelis-Menten Analysis : Vary substrate concentrations (0.1–10× KmK_m) with fixed inhibitor doses (0–100 µM).
  • IC50_{50} Determination : Fit data to a four-parameter logistic model using GraphPad Prism.
  • Preincubation Studies : Differentiate competitive vs. non-competitive inhibition by preincubating enzyme and compound for 30 minutes pre-substrate addition .

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